molecular formula C26H48O4 B8642954 2-Methylprop-2-enoic acid;octadecyl 2-methylprop-2-enoate CAS No. 27401-06-5

2-Methylprop-2-enoic acid;octadecyl 2-methylprop-2-enoate

Cat. No. B8642954
Key on ui cas rn: 27401-06-5
M. Wt: 424.7 g/mol
InChI Key: XUQOHDOVMVGYSM-UHFFFAOYSA-N
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Patent
US04339373

Procedure details

The resultant product contained 24.64 percent by weight of a 1:2 copolymer of stearyl methacrylate (SMA) and methacrylic acid (MAA), 0.61 percent residual SMA; less than 0.02 percent residual MAA; no initiator; less than 0.05 percent 2-mercaptoethanol; and had a bulk viscosity at 25° C. of about 4000-5000 centipoise. When the product was diluted to 10% polymeric solids with further oil, the solution had a viscosity at 25° C. of 36-46 centipoise.
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
polymeric solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:25]([OH:30])(=[O:29])[C:26]([CH3:28])=[CH2:27].SCCO>>[C:1]([O:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:25]([OH:30])(=[O:29])[C:26]([CH3:28])=[CH2:27] |f:3.4|

Inputs

Step One
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCCCCCCCCCCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCCCCCCCCCCCCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCCO
Step Seven
Name
polymeric solids
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 25° C.
CUSTOM
Type
CUSTOM
Details
at 25° C.

Outcomes

Product
Name
Type
Smiles
C(C(=C)C)(=O)OCCCCCCCCCCCCCCCCCC.C(C(=C)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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